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For Immediate Release

BOSTON, MA – Zevotrelvir (also known as EDP-235), an investigational oral antiviral agent

developed by Enanta Pharmaceuticals, demonstrates a high degree of selectivity for its primary

target, the SARS-CoV-2 3C-like (3CL) protease, with minimal cross-reactivity against a panel of

human proteases. This high selectivity is a critical attribute for a therapeutic candidate, as it

suggests a lower potential for off-target effects and a more favorable safety profile.

Zevotrelvir is a potent inhibitor of the SARS-CoV-2 3CL protease, an enzyme essential for viral

replication.[1][2][3][4] Preclinical data have shown that zevotrelvir has potent antiviral activity

against multiple coronaviruses.[1] A key aspect of its preclinical characterization is the

assessment of its potential to interact with other host-cell proteases, which could lead to

unintended biological consequences.

High Selectivity Against Human Proteases
Recent findings indicate that zevotrelvir has a selectivity index of 500-fold or greater for the

SARS-CoV-2 3CLpro when compared to a panel of 30 human proteases.[2][3] More

specifically, it exhibits weak inhibition (IC50 ≥ 2 µM) of mammalian cysteine proteases and no

significant inhibition of other host protease families at concentrations up to 100 µM.[2] An

earlier report also highlighted a favorable selectivity profile with a selectivity index exceeding

300-fold against a panel of 30 mammalian proteases.[4] While the detailed list of all 30 tested
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proteases and the specific IC50 values are not publicly available, the high selectivity index

underscores the targeted nature of zevotrelvir.

Comparative Inhibitory Activity
The following table summarizes the available quantitative data on zevotrelvir's inhibitory

activity against its target viral proteases.

Protease Target Organism/Virus
Inhibition Metric
(IC50)

Reference

3C-like protease

(3CLpro)
SARS-CoV-2 4.0 - 5.8 nM [1][2][3]

3CLpro from SARS-

CoV-2 variants
SARS-CoV-2 2.8 - 5.8 nM [4]

3CLpro

Human coronavirus

229E (alpha-

coronavirus)

<0.1 µM [5]

3CLpro
Other alpha-

coronaviruses
2 - 4 nM [4]

3CLpro SARS-CoV 5.4 nM [4]

3CLpro MERS-CoV 70 nM [4]

Panel of 30 Human

Proteases
Human

>300 to ≥500-fold less

potent than against

SARS-CoV-2 3CLpro

[2][3][4]

Mammalian Cysteine

Proteases
Mammalian ≥ 2 µM [2]

Other Host Protease

Families
Human > 100 µM [2]
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The assessment of protease inhibitor selectivity typically involves a combination of biochemical

and cell-based assays.

Biochemical Protease Inhibition Assay (FRET-based)
A common method to determine the inhibitory activity of a compound against a purified

protease is the Förster Resonance Energy Transfer (FRET)-based assay.

Principle: This assay utilizes a synthetic peptide substrate that contains a fluorophore and a

quencher molecule. In its intact state, the proximity of the quencher to the fluorophore results in

a low fluorescence signal. Upon cleavage of the peptide by the target protease, the fluorophore

and quencher are separated, leading to an increase in fluorescence. The rate of this increase is

proportional to the protease activity.

Protocol Outline:

Reagents and Materials: Purified recombinant protease, FRET peptide substrate specific to

the protease, test compound (zevotrelvir), assay buffer, and a microplate reader capable of

fluorescence detection.

Assay Procedure:

The purified protease is pre-incubated with varying concentrations of the test compound in

an assay buffer in a 96- or 384-well plate.

The enzymatic reaction is initiated by the addition of the FRET peptide substrate.

The fluorescence intensity is monitored over time using a microplate reader at appropriate

excitation and emission wavelengths.

The rate of substrate cleavage is calculated from the linear phase of the reaction.

Data Analysis: The percentage of inhibition at each compound concentration is calculated

relative to a control reaction without the inhibitor. The IC50 value, the concentration of the

inhibitor that reduces enzyme activity by 50%, is determined by fitting the dose-response

data to a suitable equation.
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Cell-Based Protease Inhibition Assay (Luciferase
Reporter)
Cell-based assays are crucial for evaluating the activity of an inhibitor in a more physiologically

relevant environment, taking into account factors like cell permeability and stability.

Principle: This type of assay often employs a reporter system, such as luciferase, where the

reporter's activity is dependent on the protease's action. For instance, a reporter protein can be

engineered with a protease cleavage site that, when cleaved, alters the reporter's activity.

Protocol Outline:

Cell Culture and Transfection: A suitable human cell line is cultured and then transfected with

plasmids encoding the target protease and a reporter construct. The reporter construct may

contain a luciferase gene linked to a protein that is targeted for degradation upon cleavage

by the protease.

Compound Treatment: The transfected cells are treated with various concentrations of the

test compound.

Lysis and Luciferase Assay: After a suitable incubation period, the cells are lysed, and the

luciferase activity is measured using a luminometer following the addition of a luciferase

substrate.

Data Analysis: Inhibition of the protease results in the protection of the reporter protein from

degradation, leading to a higher luciferase signal. The EC50 value, the concentration of the

compound that produces 50% of the maximal response, is calculated from the dose-

response curve.

Signaling and Workflow Diagrams
To visually represent the experimental logic and workflows, the following diagrams are

provided.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12379554?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Biochemical Assay

Cell-Based Assay

Purified Protease Incubation

Zevotrelvir (Test Compound) FRET Substrate

Fluorescence MeasurementAdd Substrate IC50 Determination

Cells Transfection (Protease + Reporter) Compound Treatment Cell Lysis Luciferase Assay EC50 Determination

Click to download full resolution via product page

Caption: Workflow for biochemical and cell-based protease inhibitor assays.
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Caption: Logical relationship for determining protease inhibitor selectivity.
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In conclusion, the available preclinical data strongly support that zevotrelvir is a highly

selective inhibitor of the SARS-CoV-2 3CL protease. Its limited cross-reactivity with a broad

panel of human proteases is a promising characteristic for its continued development as a

potential oral therapeutic for COVID-19. Further detailed data from ongoing clinical trials will be

important to fully characterize its safety and efficacy profile in humans.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Enanta Pharmaceuticals Presents New Data for EDP-235, its Lead Oral Protease Inhibitor
Designed for the Treatment of COVID-19, at the ISIRV–WHO Virtual Conference 2021 -
BioSpace [biospace.com]

2. The small molecule inhibitor of SARS-CoV-2 3CLpro EDP-235 prevents viral replication
and transmission in vivo - PMC [pmc.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. Molecular Basis for Antiviral Action of EDP‐235: A Potent and Selective SARS‐CoV‐2
3CLpro Inhibitor for the Treatment of Covid 19 - PMC [pmc.ncbi.nlm.nih.gov]

5. medchemexpress.com [medchemexpress.com]

To cite this document: BenchChem. [Zevotrelvir's Selectivity Profile: A Comparative Analysis
of Cross-Reactivity with Other Proteases]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12379554#zevotrelvir-cross-reactivity-with-other-
proteases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12379554?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12379554?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

